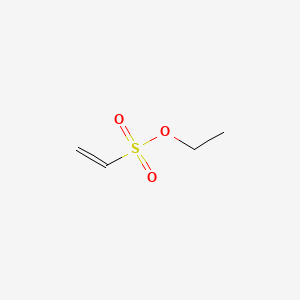
Ethenesulfonic acid, ethyl ester
説明
“Ethenesulfonic acid, ethyl ester” is also known as “Ethyl methanesulfonate” or "Ethyl mesylate" . It is a monofunctional ethylating agent that has been found to be mutagenic in a wide variety of genetic test systems from viruses to mammals . It has also been shown to be carcinogenic in mammals .
Synthesis Analysis
Ethanesulfonic acid is used as a catalyst for alkylation, polymerization, and other reactions . It reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester . In a study, sixteen 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for the inhibitory activity against tyrosine phosphatase 1B (PTP1B) and T-Cell protein tyrosine phosphatase (TCPTP) .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H8O3S . The molecular weight is 124.159 . The IUPAC Standard InChI is InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 .
Chemical Reactions Analysis
Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Further, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 110.13 g/mol . It has a density of 1.35 g/mL . Its melting point is -17 °C and its boiling point is 122–123 °C at 0.01 mmHg . It is soluble in water .
科学的研究の応用
Controlled Synthesis in Polymer Science
Ethenesulfonic acid, ethyl ester (EES), has been utilized in the controlled synthesis of sulfonated block copolymers, which are important in various applications due to their thermoresponsive properties. RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has been employed to polymerize EES, leading to the creation of water-soluble poly(lithium vinyl sulfonate) and poly(potassium vinyl sulfonate) upon deprotection. These materials exhibit unique phase separation behavior and assembled structures in aqueous solutions, making them useful in various scientific and industrial applications (Mori et al., 2012).
Inhibitory Activities in Biochemistry
In biochemistry, 2-substituted ethenesulfonic acid ester derivatives have been synthesized and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). These compounds show promise in modulating enzyme activities, with specific compounds demonstrating significant inhibitory activity and selectivity, which is crucial for therapeutic applications (Liu et al., 2012).
Chemical Conversions in Organic Synthesis
This compound is also significant in organic synthesis, particularly in esterification reactions. For instance, ethene and acetic acid can react to produce ethyl acetate, a key industrial chemical. This process exemplifies the utility of this compound derivatives in facilitating chemical conversions (Ballantine et al., 1981).
Applications in Polymer Chemistry
Ethenesulfonic acid polymers, derived from ethenesulfonic acid, are noted for their strong acidic properties and are used in various applications due to their unique polymeric characteristics. These polymers are synthesized from the monomer form and are valuable in a range of scientific and industrial applications, demonstrating the versatility of this compound-based materials (Breslow, 2011).
Safety and Hazards
“Ethenesulfonic acid, ethyl ester” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
特性
IUPAC Name |
ethyl ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-3-7-8(5,6)4-2/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFJXRUUPWIALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063280 | |
| Record name | Ethenesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4058-26-8 | |
| Record name | Ethyl ethenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4058-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenesulfonic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)




![4-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B1614581.png)

![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)




